![molecular formula C11H20N2O2 B1478945 2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one CAS No. 2098049-72-8](/img/structure/B1478945.png)
2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
Overview
Description
2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one, commonly referred to as 2-amino-1-methyl-6-methylene-hexahydro-cyclopenta[c]pyrrole, is an organic compound that is widely used in scientific research due to its unique characteristics. It is a cyclic compound with a nitrogen atom in the ring, making it an amine. It is also highly soluble in many organic solvents, making it an ideal choice for laboratory experiments.
Scientific Research Applications
Green Synthesis Methods
Researchers have developed metal-free methods for synthesizing polysubstituted pyrrole derivatives, including structures similar to the compound , using surfactants in aqueous media. This approach leverages intermolecular cycloaddition and is notable for its environmental friendliness and high efficiency, producing good to excellent yields under microwave conditions (Amrendra Kumar et al., 2017).
Novel Synthetic Pathways
Innovative synthetic routes have been explored to create a series of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones. These compounds were synthesized via a three-component reaction, showcasing a new avenue for constructing various condensed systems. Such methodologies highlight the versatility and reactivity of pyrrole derivatives in producing biologically relevant structures (V. L. Gein & E. V. Pastukhova, 2020).
Bioactive Compound Synthesis
Efforts to synthesize bioactive compounds have led to the creation of ethylene oligomerization catalysts from nickel(ii) complexes chelated by (amino)pyridine ligands. These studies not only offer insights into the catalytic properties of such complexes but also demonstrate potential applications in creating polymers and other materials with specific characteristics (George S. Nyamato et al., 2016).
Mechanism of Action
Mode of Action
It’s worth noting that many compounds with similar structures are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Similar compounds have been found to induce various cellular responses .
properties
IUPAC Name |
1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-aminoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-15-8-11-4-2-3-9(11)6-13(7-11)10(14)5-12/h9H,2-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIHQTGOYGXKFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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